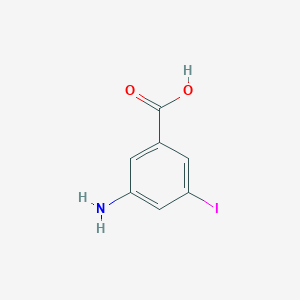

3-Amino-5-iodobenzoic acid

描述

Significance of Aryl Iodides in Organic Synthesis

Aryl iodides, which are aromatic compounds containing one or more iodine atoms bonded directly to the aromatic ring, are fundamental building blocks in modern organic synthesis. acs.orgnih.gov Their importance stems primarily from the unique characteristics of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the C-I bond susceptible to cleavage and subsequent functionalization. fiveable.me

This reactivity makes aryl iodides highly versatile intermediates for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Ullmann couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.govfiveable.me Beyond cross-coupling, aryl iodides are also used to prepare other important chemical reagents, including diaryliodonium salts and hypervalent iodine compounds, which themselves are valuable oxidizing agents in synthesis. nih.govorgsyn.org The ability to introduce a wide range of functional groups by replacing the iodine atom solidifies the role of aryl iodides as indispensable tools for synthetic chemists. acs.org

Overview of Substituted Benzoic Acid Scaffolds in Advanced Chemistry

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science. The benzoic acid structure provides a rigid and predictable "scaffold" or core framework that can be chemically modified with various functional groups at different positions on the aromatic ring. This modularity allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. nih.gov

In pharmaceutical research, substituted benzoic acid scaffolds are found in a multitude of bioactive molecules. They serve as the foundation for developing agents targeting a wide range of biological pathways. For instance, researchers have designed 2,5-substituted benzoic acid scaffolds to create dual inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy. nih.govnih.gov Similarly, other benzoic acid-based structures have been explored as antiproliferative agents by inhibiting specific enzymes implicated in cancer progression. rsc.org The carboxylic acid group itself often plays a crucial role, frequently acting as a key anchoring point by forming strong hydrogen bonds with amino acid residues (like arginine) in the active sites of target proteins. nih.gov This ability to be readily and variably functionalized makes the benzoic acid scaffold a privileged structure in the design of advanced chemical entities.

Historical Context of 3-Amino-5-iodobenzoic Acid in Academic Pursuits

While a singular, seminal discovery of this compound is not prominent in historical chemical literature, its emergence is intrinsically linked to the industrial and academic demand for functionalized chemical intermediates. The development of synthetic routes to compounds like this compound was driven by their utility as precursors for more complex molecules, particularly in the pharmaceutical and agricultural sectors.

Patents and synthetic methodology reports illustrate the value of halogenated aminobenzoic acids as intermediates. For example, methods have been developed for the production of the related compound, 2-amino-5-iodobenzoic acid, highlighting its role as a useful intermediate for drugs and other functional chemicals. google.com These synthesis routes, often involving the direct iodination of an aminobenzoic acid precursor in the presence of an oxidant, were optimized to produce high-quality material efficiently. google.comgoogle.com The academic pursuit of such compounds is therefore less about the molecule in isolation and more about its role as a key piece in the larger puzzle of constructing targeted, high-value chemical products.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₆INO₂ | nih.gov |

| Molecular Weight | 263.03 g/mol | nih.gov |

| CAS Number | 102153-73-1 | nih.gov |

| Melting Point | ~219–221°C | |

| Canonical SMILES | C1=C(C=C(C=C1N)I)C(=O)O | nih.gov |

| InChI Key | KBYLCDHIWWCZLX-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLCDHIWWCZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468495 | |

| Record name | 3-Amino-5-iodorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-73-1 | |

| Record name | 3-Amino-5-iodorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3 Amino 5 Iodobenzoic Acid

Substitution Reactions at the Iodine Atom

The iodine atom in 3-amino-5-iodobenzoic acid is a key site for chemical reactivity, enabling a variety of substitution reactions that are fundamental to its role as a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions with Various Reagents

The iodine atom on the benzene (B151609) ring of this compound can be displaced by a range of nucleophiles. These reactions are a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. For instance, reagents like sodium azide (B81097) and potassium cyanide can be used to replace the iodine, leading to the formation of 3-amino-5-azidobenzoic acid and 3-amino-5-cyanobenzoic acid, respectively. These substitutions typically proceed under mild conditions.

The reactivity of the iodine atom is influenced by the electronic nature of the other substituents on the aromatic ring. The amino group (-NH2) is an activating group, while the carboxylic acid group (-COOH) is a deactivating group. This electronic interplay affects the susceptibility of the C-I bond to nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophilic Reagent | Product | Reference |

|---|---|---|

| Sodium Azide (NaN₃) | 3-Amino-5-azidobenzoic acid | |

| Potassium Cyanide (KCN) | 3-Amino-5-cyanobenzoic acid | |

| Amines | Substituted aminobenzoic acids | |

| Thiols | Thioethers |

Palladium-catalyzed Stannylation Reactions of Iodobenzoic Acid Derivatives

Palladium-catalyzed stannylation is a powerful method for forming carbon-tin bonds, and iodobenzoic acid derivatives are excellent substrates for this transformation. nih.gov This reaction typically involves the coupling of an organoiodide with an organostannane reagent, such as hexabutyldistannane (B1337062) (Sn₂Bu₆), in the presence of a palladium catalyst. researchgate.net Catalytic systems like PdCl₂(PhCN)₂/PCy₃ and Pd₂(dba)₃/PCy₃ have proven effective for the stannylation of various indole (B1671886) derivatives. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the principles of palladium-catalyzed stannylation of iodoaromatic compounds are well-established. nih.govresearchgate.netnih.gov For example, the synthesis of para-tri-n-butylstannylbenzoic acid TFP ester from para-iodobenzoic acid TFP ester demonstrates the feasibility of this reaction on a similar scaffold. nih.gov The resulting organostannanes are valuable intermediates for subsequent cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds. researchgate.net

Table 2: Key Aspects of Palladium-Catalyzed Stannylation

| Feature | Description | Reference |

|---|---|---|

| Catalysts | PdCl₂(PhCN)₂/PCy₃, Pd₂(dba)₃/PCy₃, Pd(OAc)₂/PCy₃ | researchgate.netnih.gov |

| Stannylating Agent | Hexamethyldistannane, Hexabutyldistannane | researchgate.net |

| Reaction Type | Cross-coupling | ethernet.edu.et |

| Significance | Forms versatile organostannane intermediates | nih.gov |

Interhalogen Exchange Reactions

Interhalogen exchange reactions offer a pathway to replace the iodine atom in this compound with other halogens. These reactions are particularly relevant in the context of radiolabeling. For instance, radioiodination via isotope exchange can be performed. umich.edu Studies on related compounds, such as 3-bromobenzoic acid, have shown that interhalogen exchange to introduce iodine can be achieved, although the electron-withdrawing nature of the carboxyl group can deactivate the ring and lead to low yields. umich.edu In contrast, similar reactions on more activated systems or aliphatic chains proceed more readily. umich.edu The presence of bromine and iodine atoms on the same aromatic ring, as seen in compounds like 4-amino-3-bromo-5-iodobenzoic acid, provides a platform for selective cross-coupling reactions due to the different reactivities of the C-Br and C-I bonds. smolecule.com

Reactions Involving the Amino Group

The amino group of this compound is another focal point for its chemical transformations, participating in oxidation and serving as a nucleophile in the construction of more complex molecular architectures.

Oxidation Reactions to Nitro and Nitroso Derivatives

The amino group of this compound can be oxidized to yield nitro or nitroso derivatives. This transformation is a common reaction for aromatic amines. Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide are typically employed for this purpose. The resulting products are 3-nitro-5-iodobenzoic acid or 3-nitroso-5-iodobenzoic acid.

The oxidation of anilines to nitroarenes can also be achieved using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.com The reaction mechanism is thought to proceed through the formation of a nitroso intermediate. mdpi.com The presence of electron-donating or withdrawing groups on the aniline (B41778) ring can influence the reaction yield. mdpi.com

Table 3: Oxidation of the Amino Group

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-Nitro-5-iodobenzoic acid | |

| Hydrogen Peroxide (H₂O₂) | 3-Nitro-5-iodobenzoic acid | |

| m-Chloroperbenzoic acid (m-CPBA) | 3-Nitro-5-iodobenzoic acid | mdpi.com |

| Sodium Perborate | Nitro derivatives | mdpi.com |

Nucleophilic Participation in Complex Molecule Formation

The amino group in this compound can act as a nucleophile, participating in reactions that lead to the formation of more complex molecules. smolecule.com For example, it can engage in nucleophilic substitution reactions with electrophiles. smolecule.com This reactivity is fundamental to its use as a building block in the synthesis of pharmaceuticals and other specialty chemicals. In the context of complex molecule synthesis, the amino group can be involved in cyclization reactions to form heterocyclic systems. For instance, in the synthesis of isoindolinone derivatives, an amino group can act as an intramolecular nucleophile. beilstein-journals.org Furthermore, the amino group can influence the binding of the molecule to biological targets through hydrogen bonding interactions.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound is a key functional group that participates in a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules and derivatives with potential applications in various fields of chemical research.

Reduction to Alcohols or Aldehydes

The carboxylic acid moiety of this compound can be reduced to form the corresponding primary alcohol, (3-amino-5-iodophenyl)methanol, or the aldehyde, 3-amino-5-iodobenzaldehyde. The choice of reducing agent is critical in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for the complete reduction of the carboxylic acid to the alcohol. Milder or more specialized reagents and conditions are necessary to stop the reduction at the aldehyde stage. For instance, the conversion of carboxylic acids to aldehydes can be achieved under mild conditions by first converting the acid to its corresponding S-2-pyridyl thioester, followed by treatment with a nickel pre-catalyst and a silane (B1218182) as a stoichiometric reductant. rsc.org Another approach involves the use of di-isobutyl aluminium hydride (DIBAL-H), which can selectively reduce esters to aldehydes at low temperatures. asccollegekolhar.in

The resulting alcohol, (3-amino-5-iodophenyl)methanol, is a stable solid and serves as a valuable building block in further synthetic applications. achemblock.comsigmaaldrich.com

Table 1: Reduction Products of this compound

| Starting Material | Product | Reagent Class |

| This compound | (3-amino-5-iodophenyl)methanol | Strong reducing agents (e.g., LiAlH₄) |

| This compound | 3-amino-5-iodobenzaldehyde | Specialized reducing systems |

Esterification and Amidation Reactions

Esterification and amidation reactions of the carboxylic acid group in this compound are common transformations used to create derivatives with modified properties and functionalities.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The formation of methyl esters, for example, can enhance the solubility of the compound in organic solvents, which is beneficial for its use in subsequent reactions like cross-coupling.

Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acid chloride, with an amine. This reaction leads to the formation of an amide bond, a key linkage in many biologically active molecules and materials. For instance, 2-amino-5-iodobenzamide (B1582221) has been synthesized and used as a precursor in the preparation of other complex organic molecules. nih.gov The synthesis of various benzamides often involves the initial conversion of the corresponding benzoic acid to a more reactive acid chloride. nih.gov The development of efficient amidation methods is an active area of research, with some protocols utilizing reagents like carbonylazoles for chemoselective acylation. escholarship.org

Cascade and Cyclization Reactions Utilizing this compound Scaffolds

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, as well as a reactive iodine atom, makes it an excellent substrate for cascade and cyclization reactions. These reactions allow for the rapid construction of complex heterocyclic structures from relatively simple starting materials.

One notable application is in the synthesis of quinazolinones through a copper-catalyzed cascade reaction of 2-halobenzoic acids with amidines. beilstein-journals.org Although this example uses a 2-halobenzoic acid, the principles can be extended to isomers like this compound, where the amino and iodo groups can participate in various coupling and cyclization sequences. For instance, palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have been used to synthesize various heterocycles, and iodobenzene (B50100) derivatives are often key coupling partners in these transformations. mdpi.com

Furthermore, the amino and carboxylic acid groups can participate in intramolecular cyclization reactions, or in multicomponent reactions to form diverse heterocyclic systems. For example, multicomponent condensations involving amino-isoxazoles and pyruvic acids have been shown to selectively produce furanones and pyrrolones. researchgate.net While not directly involving this compound, these studies highlight the potential of its amino and carboxylic acid functionalities to participate in similar complex transformations.

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been successfully applied to this compound. This reaction, catalyzed by palladium and copper, proceeds in good yield (81%) and provides a direct method for introducing an alkyne moiety onto the aromatic ring without the need for protecting the carboxylic acid group. researchgate.net This demonstrates the utility of the iodo-substituent in forming new carbon-carbon bonds, which can be a key step in a larger cascade or cyclization sequence. For example, Sonogashira coupling has been employed as a key macrocyclization step in the solid-phase synthesis of complex peptide mimetics. imperial.ac.uk

Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to form carbon-nitrogen or carbon-oxygen bonds. wikipedia.org This reaction could potentially be used to functionalize the amino group or to displace the iodine atom in this compound, setting the stage for subsequent cyclization steps. Ultrasound-assisted Ullmann-Goldberg type coupling-cyclization reactions have been shown to be effective for the synthesis of quinazolinone derivatives from 2-iodobenzoic esters and 2-aminopyridines. nih.gov

Comparative Reactivity Profiles with Related Halogenated Aminobenzoic Acids

The reactivity of this compound can be better understood by comparing it to other halogenated aminobenzoic acids. The nature and position of the halogen atom significantly influence the molecule's electronic properties and reactivity in various chemical transformations.

In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, aryl iodides are generally more reactive than their corresponding aryl bromides. researchgate.net This trend is observed in the coupling of halogenated aromatic acids with phenylacetylene, where this compound gives a higher yield (81%) compared to 3-amino-5-bromobenzoic acid (76%) under similar conditions. researchgate.net This enhanced reactivity of the iodo-substituted compound is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates oxidative addition to the palladium catalyst.

The electronic nature of other substituents on the aromatic ring also plays a crucial role. Halogenated aromatic acids with electron-withdrawing groups, such as a nitro group, tend to give excellent yields in Sonogashira couplings. researchgate.net Conversely, those with electron-donating groups, like the amino group in this compound, still provide good yields but may be slightly less reactive than their nitro-substituted counterparts. researchgate.net

When comparing isomers, the position of the functional groups can lead to different chemical behaviors. For example, while this compound is a valuable synthetic building block, its isomer, 2-amino-5-iodobenzoic acid, and its derivatives have also been extensively studied, particularly in the context of synthesizing radiolabeled compounds and other complex molecules. chemicalbook.com The proximity of the amino and carboxylic acid groups in the 2-amino isomer can lead to different cyclization pathways compared to the 3-amino isomer.

The presence of multiple different halogens on the same aminobenzoic acid scaffold, such as in 2-amino-4-bromo-3-fluoro-5-iodobenzamide, creates a molecule with a highly specific reactivity profile, where each halogen can potentially be functionalized selectively under different reaction conditions. musechem.com In general, the large atomic radius and high polarizability of iodine make iodinated derivatives more reactive in cross-coupling reactions compared to their chlorinated or brominated analogs.

Table 2: Comparison of Reactivity in Sonogashira Coupling

| Compound | Halogen | Yield (%) |

| This compound | Iodine | 81 |

| 3-Amino-5-bromobenzoic acid | Bromine | 76 |

This data illustrates the higher reactivity of the iodo-substituted compound compared to the bromo-substituted analog in this specific cross-coupling reaction. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 3-amino-5-iodobenzoic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR spectroscopy is instrumental in confirming the substitution pattern on the aromatic ring of this compound. The aromatic region of the spectrum typically displays distinct signals for the non-equivalent protons. For the related isomer, 2-amino-5-iodobenzoic acid, ¹H NMR data recorded in DMSO-d₆ shows signals at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm, corresponding to the aromatic protons. chemicalbook.com While specific data for the 3-amino-5-iodo isomer is not detailed in the provided results, the principles of analysis are the same. The chemical shifts and coupling patterns of the aromatic protons are key identifiers. For instance, in derivatives like 2-(1-butyl-1H-indazole-3-carboxamido)-5-iodobenzoic acid, the ¹H NMR spectrum provides confirmation of the structure by showing the characteristic signals for all protons in the molecule. rsc.org

Table 1: Representative ¹H NMR Data for an Iodo-Aminobenzoic Acid Derivative Data for 2-amino-5-iodobenzoic acid in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.95 |

| Aromatic H | 7.47 |

| Aromatic H | 6.63 |

This table is illustrative and based on data for a structural isomer. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, with its chemical shift influenced by its electronic environment. The spectrum will show signals for the carboxylic acid carbon, the iodine-bearing carbon, the amine-substituted carbon, and the other aromatic carbons. For example, in derivatives such as 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid, the ¹³C NMR spectrum in DMSO-d₆ shows a range of signals from approximately 114 ppm to 168 ppm, corresponding to the various carbons in the aromatic rings and the carboxyl group. mdpi.com Analysis of derivatives like 3-cyano-5-iodobenzoic acid also relies on ¹³C NMR to confirm the presence and position of all carbon atoms, including the nitrile and carboxyl carbons. rsc.org

In the solid state, molecules are in a fixed orientation, which allows for the study of phenomena not observable in solution. Solid-state NMR (ssNMR) is particularly effective for analyzing tautomeric equilibria, such as the potential equilibrium between the neutral amino-carboxylic acid form and the zwitterionic form of this compound. By examining the chemical shifts, especially of ¹³C and ¹⁵N nuclei, ssNMR can resolve the distinct signals corresponding to different protonation states in the crystalline structure. beilstein-journals.org This technique has been successfully used to study tautomerism in related heterocyclic systems like 3(5)-amino-5(3)-arylpyrazoles, where different tautomers were identified in the solid state. researchgate.net

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed. Heteronuclear Correlation (HETCOR) spectroscopy, for instance, correlates the signals of directly bonded ¹H and ¹³C nuclei, providing unambiguous assignments of protons to their corresponding carbons. bvuniversity.edu.inamu.edu.pl Other advanced techniques like COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton connectivities and long-range proton-carbon correlations, which are essential for piecing together the complete and accurate structure of complex derivatives. rsc.orgdoonuniversity.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational modes include:

O-H Stretch: A very broad band typically appears in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding. libretexts.org

N-H Stretch: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ range for the symmetric and asymmetric stretching vibrations.

C=O Stretch: A strong, sharp absorption band for the carboxylic acid carbonyl group is expected between 1680 and 1710 cm⁻¹. libretexts.org In some cases, this can be observed around 1697 cm⁻¹. beilstein-journals.org

C-N Stretch: This vibration appears in the 1250-1340 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions occur in the 1450-1600 cm⁻¹ range. libretexts.org

C-I Stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

In studies of related aminobenzoic acids, the positions of these bands are used to analyze the influence of the substituent's position on the molecule's vibrational structure. researchgate.net For derivatives, shifts in these characteristic frequencies provide evidence of successful chemical modification. ekb.eg For example, tracking shifts in the COO⁻ (around 1600 cm⁻¹) and NH₂ (around 3400 cm⁻¹) stretches can help analyze tautomeric forms.

Table 2: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amino Group | N-H Stretch | 3300-3500 |

| Carbonyl Group | C=O Stretch | 1680-1710 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Amino Group | C-N Stretch | 1250-1340 |

This table presents generalized data based on typical functional group frequencies. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π systems, like this compound, absorb UV or visible light to promote an electron from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the amino and iodo substituents modifies the electronic structure and thus the position and intensity of these absorption maxima (λ_max). For example, a derivative, (E)-2-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl)-5-iodobenzoic acid, shows absorption bands at 239 nm, 293 nm, and 477 nm in ethanol. rjptonline.org The electronic transitions can be influenced by solvent polarity and pH, which can alter the protonation state of the amino and carboxylic acid groups. ekb.eg

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. tutorchase.com The molecular ion peak (M+) in the mass spectrum corresponds to the molar mass of the compound. tutorchase.com For this compound (C₇H₆INO₂), the calculated molecular weight is 263.03 g/mol , and its exact mass is 262.94433 Da. nih.govchemspider.com

During mass spectrometry, the molecular ion can fragment into smaller, characteristic ions, providing valuable information about the molecule's structure. tutorchase.com The fragmentation pattern is influenced by factors such as bond strength and the stability of the resulting fragment ions. tutorchase.com

In a study involving a new azo dye ligand derived from 2-amino-5-iodobenzoic acid, the mass spectrum showed a molecular ion peak corresponding to the ligand's molecular weight. rjptonline.org The spectrum also exhibited several fragment ions, one of which was identified as the [C₇H₆INO₂]·+ fragment, corresponding to the this compound moiety. rjptonline.org This indicates that the bond between the azo group and the this compound unit is susceptible to cleavage during mass analysis.

The analysis of derivatives of aminobenzoic acids by mass spectrometry has been noted in various studies. For instance, in the study of aminobenzoic acid derivatives as inhibitors, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the synthesized compounds. mdpi.com Similarly, the characterization of benzodiazepin-2,5-diones, synthesized from isatoic anhydrides and α-amino acids, involved electron impact mass spectrometry (EIMS) to identify the final products. scielo.br These examples highlight the utility of mass spectrometry in confirming the successful synthesis and structural integrity of derivatives of aminobenzoic acids.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol nih.gov |

| Exact Mass | 262.94433 Da nih.gov |

| Key Fragment Ion | [C₇H₆INO₂]·+ rjptonline.org |

X-ray Diffraction for Solid-State Molecular Geometry and Interactions

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the utility of this technique is well-documented for its derivatives and related compounds. For instance, X-ray crystallography is recommended for resolving crystal packing and hydrogen-bonding networks in halogenated benzoic acid derivatives to validate their structure.

Studies on co-crystals involving iodobenzoic acid derivatives demonstrate the importance of intermolecular interactions. In the crystal structure of a co-crystal involving 2,3,5,6-tetrafluoro-4-iodobenzoic acid, a halogen bond between the iodine atom and a pyridyl nitrogen atom connects dimers into one-dimensional chains. nih.gov Similarly, in another derivative, charge-assisted hydrogen bonds and I⋯N halogen bonds were observed. nih.gov These interactions are critical in supramolecular chemistry for designing and synthesizing new materials with specific properties.

The crystal structures of various aminobenzoic acid derivatives have been determined, revealing how substituents influence the solid-state packing. For example, the crystal structure of 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)benzoic acid was determined to have a triclinic crystal system. doi.org In another study, the crystal structure of a salt of 2-amino-5-bromopyridine (B118841) and 3-aminobenzoate (B8586502) showed that the anions are linked through N—H⋯O hydrogen bonds. researchgate.net These examples underscore the power of X-ray diffraction in elucidating the detailed solid-state structures of aminobenzoic acid derivatives.

Table 2: Representative Crystallographic Data for an Aminobenzoic Acid Derivative

| Parameter | 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)benzoic acid (5b) doi.org |

| Empirical formula | C₁₇H₁₇NO₄ |

| Formula weight | 299.32 |

| Crystal system | Triclinic |

| Space group | Pī |

| a/Å | 7.9587(6) |

| b/Å | 9.9490(9) |

| c/Å | 10.9208(10) |

| α/° | 112.261(8) |

| β/° | 103.489(7) |

| γ/° | 90.299(7) |

| Volume/ų | 773.98(12) |

| Z | 2 |

Note: This data is for a derivative and not this compound itself, serving as an illustrative example of the type of information obtained from X-ray diffraction studies.

Computational Chemistry Studies on 3 Amino 5 Iodobenzoic Acid

Molecular Docking Simulations for Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a small molecule (ligand) and a macromolecule, typically a protein, at the atomic level. Such studies can elucidate the binding mode, binding affinity, and the key amino acid residues involved in the interaction, providing crucial insights for drug design and mechanistic studies.

Although specific, in-depth molecular docking studies focusing solely on 3-Amino-5-iodobenzoic acid are not extensively detailed in currently available literature, the broader class of aminobenzoic acid derivatives has been the subject of such computational analyses. These studies often explore their potential as inhibitors of various enzymes or as ligands for specific receptors. For instance, derivatives of the structurally related 2-amino-5-iodobenzoic acid have been investigated for their cytotoxic activities, with molecular docking studies correlating their binding affinity to targets like dihydrofolate reductase (DHFR). nih.gov

In a study on novel iodinated 4(3H)-quinazolinones derived from 2-amino-5-iodobenzoic acid, molecular docking was employed to understand the binding mechanism of these compounds within the active site of DHFR. The results indicated that interactions such as those with key amino acid residues and π-stacking with aromatic residues were crucial for their inhibitory activity. nih.gov While this study does not directly involve this compound, it underscores the utility of molecular docking in understanding the structure-activity relationships of iodinated aromatic compounds.

The following table represents a hypothetical molecular docking scenario for this compound with a protein target, based on the types of interactions commonly observed for similar molecules. This is for illustrative purposes to demonstrate the kind of data generated from such a study.

Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |

| Dihydrofolate Reductase (DHFR) | -7.5 | Phe31, Ile50, Ser59, Arg70 | Hydrogen bond with Ser59, Halogen bond with Arg70, Hydrophobic interactions with Phe31 and Ile50 |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Salt bridge with Arg120, Hydrogen bond with Tyr355 and Ser530 |

| Aldose Reductase | -6.9 | Trp111, His110, Tyr48 | Hydrogen bond with His110 and Tyr48, Pi-Pi stacking with Trp111 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual published study.

Further dedicated molecular docking studies on this compound are necessary to fully elucidate its interaction profiles with various biological targets. Such research would be invaluable in uncovering its therapeutic potential and guiding the synthesis of more potent and selective derivatives.

Applications of 3 Amino 5 Iodobenzoic Acid in Advanced Research Fields

Role as a Building Block in Complex Organic Molecule Synthesis

3-Amino-5-iodobenzoic acid is a versatile organic compound that serves as a fundamental building block in the synthesis of more complex molecules. cymitquimica.com Its structure, which features a benzoic acid backbone with an amino group (-NH₂) and an iodine atom, allows for a variety of chemical reactions. This makes it an essential component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.comsmolecule.com The amino and carboxylic acid groups can be modified, while the iodine atom can be replaced through reactions like nucleophilic substitution, making it a valuable starting material for creating intricate molecular structures.

Precursor in Pharmaceutical Compound Synthesis

In the pharmaceutical industry, this compound and its derivatives are important precursors for creating new drugs. smolecule.comnbinno.com The compound's structure is a key component in the synthesis of various biologically active molecules. For instance, it is used in the development of anti-inflammatory and anticancer drugs. The presence of the amino and iodo groups enhances the potential for interaction with biological targets. smolecule.com Derivatives of this acid, such as 3-Bromo-5-iodobenzoic acid, have been used as starting reagents in the multi-step synthesis of thromboxane (B8750289) receptor antagonists, which are compounds that can prevent the formation of blood clots. sigmaaldrich.com

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound and its related structures serve as crucial intermediates in the development of new agrochemicals, such as pesticides and herbicides. nbinno.comchemimpex.com The functional groups on the molecule can be chemically altered to design compounds that target specific biological pathways in agricultural pests and weeds. smolecule.com This allows for the creation of more effective and selective crop protection products. nbinno.com

Reagent in Specialty Chemical Production

This compound is also utilized as a reagent in the manufacturing of various specialty chemicals. These include materials like dyes and polymers. chemimpex.com Its reactive nature allows it to be incorporated into larger molecular structures, which can impart specific and desirable properties to the final product. chemimpex.com One notable application for a related compound, 2-Amino-5-iodobenzoic acid, is in the production of polarizing films for Liquid Crystal Displays (LCDs). chemdad.com

Radiochemistry and Medical Imaging Applications

The iodine atom in this compound makes it particularly useful for applications in radiochemistry and medical imaging. Radioactive isotopes of iodine can be incorporated into the molecule to create radiolabeled tracers for diagnostic imaging. acs.org

Radiosynthesis of Iodinated Tracers for Diagnostic Imaging (SPECT, PET)

This compound and its derivatives can be labeled with radioactive iodine isotopes, such as iodine-123, iodine-124, and iodine-125, to create imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.orgnih.gov These advanced imaging techniques allow for the non-invasive study of biological processes within the body. gla.ac.uk The synthesis of these radiotracers often involves replacing the stable iodine atom with a radioactive one. acs.org For example, radioiodinated derivatives of benzoic acid are used to create tracers for imaging tumors and other diseases. plos.orgjst.go.jp

Table 1: Radioisotopes of Iodine and Their Applications in Medical Imaging

| Radioisotope | Application | Imaging Technique |

|---|---|---|

| Iodine-123 (¹²³I) | Diagnostic Imaging | SPECT |

| Iodine-124 (¹²⁴I) | Diagnostic Imaging | PET |

| Iodine-125 (¹²⁵I) | Preclinical Research | - |

| Iodine-131 (¹³¹I) | Radiotherapy | - |

This table is based on information from multiple sources. acs.orgnih.govjst.go.jp

Investigation of in vivo Stability of Radiolabeled Derivatives

A crucial factor in the development of radiolabeled tracers is their stability within a living organism. Research is conducted to evaluate the in vivo stability of derivatives of radioiodinated benzoic acid. osti.govnih.gov These studies are essential to ensure that the radioactive iodine does not detach from the carrier molecule, a process known as deiodination, which could lead to inaccurate imaging results. osti.govnih.govresearchgate.net For instance, biodistribution studies in mice have been used to assess the stability of these compounds. osti.govnih.gov Research has shown that while some oxidized radioiodinated derivatives are stable in vivo, their astatinated counterparts can be unstable. osti.govnih.govresearchgate.net

Use of Radioiodinated Compounds in Preclinical and Biological Studies

The incorporation of radioisotopes of iodine into organic molecules is a widespread practice for biological research, diagnostic imaging, and radiotherapy. acs.org Among the various radioisotopes, 125I is frequently employed in preclinical and research settings to label molecules for the purpose of studying their pharmacokinetics, metabolism, and biodistribution. mdpi.com The presence of an iodine atom in this compound makes it a candidate for such applications, where it can be used as a radiolabel to track biological processes.

Radioiodination of aromatic compounds can be achieved through direct electrophilic aromatic substitution. acs.org While this method can sometimes suffer from low regioselectivity, careful selection of the starting compound can lead to the desired radioiodinated product with good radiochemical yield. acs.org For instance, direct and regioselective radioiodination has been successfully applied to the 4-aminobenzoic acid core. acs.org Other methods, such as those involving organometallic intermediates or palladium-mediated C-H activation, have also been developed to facilitate radioiodination under milder conditions. acs.org

In the context of preclinical studies, radioiodinated versions of benzoic acid derivatives have been evaluated. For example, oxidized derivatives of p-[125I]iodobenzoic acid have been synthesized and assessed in vivo. osti.govmdpi.com These studies are crucial for determining the stability and biodistribution of potential radiopharmaceuticals. osti.govmdpi.com While some radioiodinated compounds have shown stability against in vivo deiodination, others have proven to be unstable under experimental conditions. osti.govmdpi.com The development of stable radioiodinated compounds is essential for their successful application in preclinical imaging and therapy. acs.org

Materials Science and Nanotechnology

This compound and its isomers are gaining attention in the fields of materials science and nanotechnology. bldpharm.com Their unique structures, featuring amino, carboxyl, and iodo functional groups, allow for their use as building blocks in the synthesis of novel materials with tailored properties. nih.gov

Applications in Perovskite Solar Cells for Surface Passivation

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often hampered by defects at the surface of the perovskite material. nih.govmdpi.com Surface passivation, a strategy to reduce these defects, has been shown to improve the performance of PSCs. mdpi.comresearchgate.net

While research has highlighted the effectiveness of the isomer 2-amino-5-iodobenzoic acid (AIBA) in passivating perovskite surfaces, the direct application of this compound in this specific context is less documented. nih.govacs.org Studies on AIBA have shown that it can effectively eliminate trap states without altering the crystal properties of the perovskite grains. nih.gov This passivation leads to enhanced power conversion efficiency (PCE) and stability of the solar cells. nih.gov For example, PSCs treated with AIBA achieved a high PCE of 20.23% and demonstrated improved stability under humid and thermal conditions. nih.gov Density functional theory calculations suggest that the surface states induced by AIBA facilitate charge transfer and reduce electron-hole recombination. nih.gov

The general principle of using molecules with specific functional groups to passivate perovskite defects is well-established. mdpi.com Functional groups like amino and carbonyl can passivate undercoordinated lead ions (Pb2+), while others can form hydrogen bonds with the perovskite layer, limiting its degradation. mdpi.com This suggests that this compound, with its amino and carboxyl groups, has the potential to act as a passivating agent, although specific research findings are needed to confirm its efficacy compared to its isomers.

Development of New Materials with Specific Electronic or Optical Properties

The unique substitution pattern of this compound, featuring an amino group, a carboxyl group, and an iodine atom on a benzene (B151609) ring, makes it a valuable precursor for creating new materials with tailored electronic or optical properties. nih.govchemimpex.com The presence and position of these functional groups significantly influence the molecule's reactivity and how it can be integrated into larger structures. chemimpex.com

For instance, the iodine atom's large atomic radius and polarizability enhance electronic effects, making iodinated derivatives potentially more reactive in certain chemical reactions compared to their chlorinated counterparts. This property is crucial in the synthesis of complex organic molecules and polymers where specific electronic characteristics are desired. acs.org

Researchers are exploring the use of similar benzoic acid derivatives in the development of photoresponsive materials. By incorporating photoisomerizable units like azobenzene (B91143) into amino acid structures, it is possible to create materials that change their conformation and properties upon exposure to light. acs.org This approach has led to the development of light-responsive polypeptides and has potential applications in nanobiotechnology. acs.org While direct examples using this compound in this specific application are not prevalent, its structure provides a framework that could be adapted for such purposes.

Self-Assembled Systems and Nanoparticle Formation

Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is being harnessed to create novel nanomaterials. In this area, peptides and their derivatives have shown promise in forming self-assembled nanoparticles with potential applications in drug delivery and other biomedical fields. rsc.org

While direct studies on the self-assembly of this compound are limited, related research provides insights into how such molecules could behave. For example, peptides derived from host defense proteins can self-assemble into nanospheres. rsc.org The stability of these self-assembled structures can be enhanced by using carriers like cyclodextrins. rsc.org

The principles of self-assembly are also relevant in the context of creating nanostructured catalytic systems. For instance, palladium nanoparticles have been immobilized on polymers like poly(N-vinylimidazole) to create recyclable catalysts for chemical reactions. mdpi.com The amphiphilic nature of such polymer systems allows for the creation of aggregates that can concentrate reactants, similar to how polypeptides function. mdpi.com The structure of this compound, with its potential for forming intermolecular interactions like hydrogen bonding, suggests it could be a component in designing new self-assembling systems and functional nanoparticles.

Biological and Medicinal Chemistry Research

This compound is a compound of interest in the fields of biological and medicinal chemistry. nih.gov Its structure, which combines an aminobenzoic acid backbone with an iodine atom, provides a unique scaffold for interacting with biological targets. This has led to its use in studies aimed at developing new therapeutic agents and understanding fundamental biological processes. ulb.ac.be

Enzyme Inhibition and Protein-Ligand Interaction Studies

The study of how small molecules interact with proteins is fundamental to drug discovery. This compound and its derivatives have been utilized in this area, particularly in the context of enzyme inhibition. ulb.ac.be The presence of the iodine atom can enhance the binding affinity of the molecule to target proteins, making it a useful tool in identifying and optimizing potential drug candidates.

One area of research has focused on the inhibition of enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. ulb.ac.be Mycolic acids are essential components of the mycobacterial cell wall, and inhibiting their production is a key strategy for developing new anti-tuberculosis drugs. ulb.ac.be In this context, derivatives of 2-amino-5-iodobenzoic acid have been synthesized and evaluated as inhibitors of the enzyme MabA (FabG1). ulb.ac.be These studies have involved modifying the core structure to improve potency and understanding the structure-activity relationships. ulb.ac.be For example, replacing a carbamate (B1207046) group with an amide function has been explored to create more effective inhibitors. ulb.ac.be

The binding of iodinated benzoic acid derivatives to proteins has also been investigated in other contexts. For example, the binding of various substituted benzoic acids to bovine serum albumin has been studied to develop models that can predict the plasma binding of drug candidates. nih.gov These studies have shown that the electronic properties of the substituents on the benzoic acid ring play a crucial role in determining the binding affinity. nih.gov Furthermore, the interaction of iodinated compounds like iophenoxic acid and tri-iodobenzoic acid with human serum albumin has been characterized at a molecular level, providing insights into how these molecules bind to transport proteins in the blood. researchgate.net

Building Block for Biologically Active Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules. smolecule.com Its unique structure, featuring an amino group, an iodine atom, and a carboxylic acid on a benzene ring, provides multiple reactive sites for chemical modifications. This allows for the construction of diverse molecular architectures with potential applications in pharmaceutical development and medicinal chemistry. smolecule.comsmolecule.com

The presence of the iodine atom is particularly significant. It can be readily replaced through various chemical reactions, such as nucleophilic substitution, allowing for the introduction of different functional groups to create a library of new compounds. Furthermore, the amino and carboxylic acid groups can participate in a wide range of reactions to form amides, esters, and other derivatives.

Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, it is a key component in the synthesis of novel quinazolinone derivatives. scialert.netnih.gov Quinazolinones are a class of compounds known for their broad spectrum of biological activities. In one study, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized using 5-iodoanthranilic acid (a related compound) as a key intermediate. nih.gov

The versatility of this compound as a building block is further highlighted by its use in creating hybrid molecules. For example, it has been incorporated into the synthesis of nitric oxide (NO)-donating hybrid drugs. researchgate.net These compounds are designed to combine the therapeutic effects of a known drug with the beneficial properties of nitric oxide.

Potential for Antimicrobial, Anti-inflammatory, and Antitumor Activity

Research has indicated that this compound and its derivatives possess a range of promising biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Antimicrobial Activity:

Derivatives of iodobenzoic acids have demonstrated significant antimicrobial properties. For instance, Schiff base metal complexes derived from a molecule incorporating a structure similar to 2-amino-5-iodobenzoic acid have shown moderate to good activity against various pathogenic strains. wisdomlib.org While the Schiff base ligand itself exhibited low activity, its coordination with metal ions enhanced its pharmacological properties. wisdomlib.org Another study reported that new quinazoline (B50416) derivatives synthesized from a related iodo-containing benzoic acid showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. scialert.net Complexes of rare-earth metals with 3-bromo-5-iodobenzoic acid have also exhibited moderate antimicrobial activity against Candida albicans and Staphylococcus aureus, and good antibacterial activity against Escherichia coli. researchgate.netmdpi.com

Anti-inflammatory Activity:

The potential for anti-inflammatory effects has been explored in derivatives of this compound. Some studies suggest that related compounds may reduce inflammation in certain biological models. smolecule.comsmolecule.com For example, research into nitric oxide-donating hybrid drugs has utilized a 2-phenylaminobenzoic acid skeleton, a structure related to this compound, to develop compounds with potent anti-inflammatory activity. researchgate.net

Antitumor Activity:

Preliminary data indicates possible antitumor effects for compounds structurally similar to this compound. smolecule.com For example, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, synthesized from a related starting material, were evaluated for their in vitro cytotoxic activity against several human cancer cell lines. nih.gov Some of these compounds showed remarkable cytotoxic activity, with one compound being particularly effective against promyelocytic leukemia and non-Hodgkin lymphoma cell lines. nih.gov Another related compound, 4,5-Dimethoxy-2-iodobenzoic acid, has demonstrated potent antitumor activity against experimental tumors in mice. biosynth.com

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class | Key Findings |

|---|---|---|

| Antimicrobial | Schiff base metal complexes | Moderate to good activity against various pathogenic strains. wisdomlib.org |

| Quinazoline derivatives | Promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. scialert.net | |

| Rare-earth metal complexes | Moderate activity against Candida albicans and Staphylococcus aureus; good activity against Escherichia coli. researchgate.netmdpi.com | |

| Anti-inflammatory | Nitric oxide-donating hybrids | Potent anti-inflammatory activity observed in some derivatives. researchgate.net |

| Antitumor | 6-iodo-2-methylquinazolin-4-(3H)-ones | Significant cytotoxic activity against specific human cancer cell lines. nih.gov |

| 4,5-Dimethoxy-2-iodobenzoic acid | Potent antitumor activity in mouse models. biosynth.com |

Precursor in Biosynthesis Studies (e.g., Natural Products)

While direct evidence for this compound as a precursor in the biosynthesis of natural products is not prominently documented, a closely related compound, 3-amino-5-hydroxybenzoic acid (AHBA), is a well-established precursor for a large group of natural products. nih.gov This includes the ansamycin (B12435341) family of antibiotics (such as rifamycin), the unique saliniketals, and the mitomycin family of antitumor agents. nih.gov The biosynthesis of these complex molecules from AHBA has been extensively studied from genetic, chemical, and biochemical perspectives. nih.gov

The structural similarity between this compound and AHBA suggests the potential for using the former as a tool in biosynthesis studies. The iodine atom could serve as a heavy-atom label for X-ray crystallography studies of biosynthetic enzymes or as a probe to investigate enzyme-substrate interactions.

Supramolecular Chemistry and Host-Guest Systems

This compound and its derivatives are valuable components in the field of supramolecular chemistry, particularly in the construction of host-guest systems and the study of non-covalent interactions like hydrogen and halogen bonding.

The ability of the carboxylic acid group to form robust hydrogen bonds with complementary functional groups, such as those found in pyridine (B92270) and amino-pyrimidine moieties, is a key feature. nih.gov This predictable interaction allows for the directed assembly of molecules into larger, well-defined architectures.

Furthermore, the iodine atom on the aromatic ring can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. nih.gov This interaction can be used in conjunction with hydrogen bonding to create complex supramolecular structures. For example, iodo-substituted benzoic acids have been reacted with molecules containing both pyridine and amino-pyrimidine sites. nih.gov The carboxylic acid group preferentially forms hydrogen bonds with the amino-pyrimidine, while the iodine atom forms a halogen bond with the pyridine nitrogen, leading to the formation of one-dimensional chains. nih.gov

The inclusion of iodo-substituted benzoic acids within host molecules like cyclodextrins has also been studied. researchgate.net While some acids may not form stable solid complexes, they can exhibit increased solubility in the presence of cyclodextrins, suggesting an inclusion mechanism where the acid molecule is encapsulated within the host's cavity. researchgate.net The compatibility of the guest molecule's size and shape with the host's interior is a critical factor in these interactions. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 3-Amino-5-iodobenzoic acid establishes it as a valuable and versatile chemical intermediate. Its trifunctional nature, featuring an amino group, an iodine atom, and a carboxylic acid on a benzene (B151609) ring, provides a platform for diverse chemical transformations. Primarily, it serves as a foundational building block in organic synthesis. chemimpex.comcymitquimica.com Investigations have highlighted its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comcymitquimica.comthermofisher.com The presence of the iodine atom is particularly significant, as it facilitates various cross-coupling reactions, such as the Sonogashira coupling, allowing for the construction of more complex molecular architectures. researchgate.net This reactivity makes it a key component for creating substituted alkynes and other intricate organic molecules. researchgate.net

While direct research into this compound is notable, the broader landscape is enriched by studies on its isomers. For instance, its isomer, 2-amino-5-iodobenzoic acid, has been successfully used as a passivation agent to enhance the performance and stability of perovskite solar cells. acs.org Another isomer, 4-amino-3-iodobenzoic acid, is also recognized as a useful intermediate in the production of pharmaceuticals and dyes. cymitquimica.com This collective research on iodinated aminobenzoic acids underscores their importance in both medicinal chemistry and materials science, providing a solid foundation for future explorations. chemimpex.comcymitquimica.com

Emerging Synthetic Strategies and Methodological Advancements

Recent progress in synthetic chemistry has led to more efficient and environmentally conscious methods for preparing and utilizing this compound and related compounds. A significant advancement is the development of improved iodination techniques for aminobenzoic acids. Modern methods that employ an oxidizing agent, such as hydrogen peroxide, with molecular iodine offer a more economical and high-yield route compared to older procedures, which often involved complicated purification steps. google.comgoogle.comgoogle.com

Furthermore, there is a growing emphasis on developing advanced catalytic systems for reactions involving this compound. Palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, have been effectively performed in aqueous media, representing a "green" and economical approach that avoids the need for protecting and deprotecting the carboxylic acid group. researchgate.net Research into microwave-assisted synthesis has also shown promise for accelerating the creation of complex heterocyclic structures, such as benzodiazepine-2,5-diones, from derivatives of iodinated aminobenzoic acids. researchgate.net These methodological advancements are crucial for making the synthesis of complex molecules more practical, scalable, and sustainable. researchgate.netorganic-chemistry.org

Untapped Potential in Novel Material Design and Bioactive Molecule Discovery

The unique structural characteristics of this compound present significant, yet largely untapped, potential in the fields of material science and drug discovery. The presence of a heavy iodine atom and multiple functional groups capable of forming hydrogen and halogen bonds suggests its utility in designing novel supramolecular structures and coordination polymers. nih.gov These materials could possess tailored electronic, optical, or thermal properties. Drawing inspiration from the application of its isomer, 2-amino-5-iodobenzoic acid, in polarizing films for LCDs and in enhancing perovskite solar cells, future research could explore the integration of this compound into advanced functional materials. thermofisher.comacs.orgthermofisher.comchemicalbook.com

In medicinal chemistry, this compound serves as an attractive scaffold for the discovery of new bioactive molecules. The amino, iodo, and carboxylic acid groups offer three distinct points for chemical modification, enabling the creation of diverse molecular libraries for high-throughput screening. The iodine substituent is of particular interest as it can participate in halogen bonding, potentially enhancing the binding affinity and selectivity of drug candidates for their biological targets. Its role as an intermediate in the synthesis of complex, biologically active compounds is well-documented, and future work could focus on designing novel protease inhibitors or other targeted therapies. chemimpex.comnih.gov The structural framework is also suitable for creating peptidomimetics, where the aminobenzoic acid core can introduce conformational constraints and improve metabolic stability. nih.gov

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research. Collaborative efforts between organic chemists, materials scientists, and physicists could lead to the development of new smart materials, sensors, or electronic devices. The compound's potential for forming ordered crystalline structures through non-covalent interactions is a rich area for solid-state chemistry and crystal engineering studies. nih.gov

In the life sciences, collaborations between medicinal chemists, biochemists, and pharmacologists are essential to fully exploit its potential in drug discovery. Research could focus on synthesizing derivatives and evaluating their interactions with specific enzymes or receptors, potentially leading to new therapeutic agents. nih.gov Its structure could be incorporated into biochemical probes to study biological pathways or used in the development of novel analytical methods. chemimpex.com The synthesis of photoisomerizable amino acids based on related azobenzene (B91143) structures for controlling polypeptide functions highlights a fascinating intersection of chemistry, biology, and nanotechnology, suggesting that derivatives of this compound could be explored for similar applications in creating light-modulated biological systems. acs.org

Research Findings on Iodinated Aminobenzoic Acids

| Compound | Research Area | Key Finding | Reference(s) |

| This compound | Organic Synthesis | Efficiently undergoes Sonogashira coupling in water without protection of the carboxylic group, yielding 81%. | researchgate.net |

| 2-Amino-5-iodobenzoic acid | Materials Science | Used as a passivation agent, it enhances the power conversion efficiency and stability of perovskite solar cells. | acs.org |

| 2-Amino-5-iodobenzoic acid | Synthetic Chemistry | Can be synthesized in high yield by reacting 2-aminobenzoic acid with molecular iodine and hydrogen peroxide. | google.comgoogle.comgoogle.com |

| 4-Amino-3-iodobenzoic acid | Medicinal Chemistry | Serves as a chemical intermediate for pharmaceuticals and dyes, with potential biological activity. | cymitquimica.com |

| meta-Aminobenzoic acid (mABZ) | Ribosome Profiling | Shows very low incorporation efficiency into peptides by wild-type ribosomes, suggesting steric hindrance in the catalytic center. | nih.gov |

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of 3-Amino-5-iodobenzoic acid, and how are they characterized in experimental workflows?

- Answer : Key properties include molecular weight (263.03 g/mol), melting point (~219–221°C), and stability under light-sensitive conditions. Characterization involves:

- NMR and Mass Spectrometry : For structural confirmation and purity assessment (≥96%) .

- HPLC : To monitor degradation products during storage (store in amber vials, 20–25°C) .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, critical for reactions requiring elevated temperatures.

Q. What synthetic routes are commonly employed for this compound, and how is purity validated?

- Answer : Synthesis typically involves iodination of anthranilic acid derivatives or cross-coupling reactions. Key steps:

- Purification : Recrystallization from ethanol/water mixtures to achieve ≥96% purity .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and comparison to pharmacopeial standards (if applicable) .

- Contaminant Screening : Test for residual solvents (e.g., DMF) via GC-MS, especially if metal catalysts are used in coupling reactions .

Q. How should researchers handle stability challenges during storage and experimental use?

- Answer : The compound is light-sensitive and prone to oxidative degradation. Best practices:

- Storage : Amber glass vials under inert gas (N₂/Ar), with desiccants to prevent moisture uptake .

- In-Use Stability : Monitor via periodic HPLC during long-term experiments (e.g., kinetic studies) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives for material science applications?

- Answer : Density Functional Theory (DFT) can predict:

- Electron-Withdrawing Effects : Iodine’s impact on aromatic ring reactivity for tailoring optoelectronic properties .

- Binding Affinity : For passivation in perovskite solar cells, simulate interactions with Pb²⁺ defects to reduce recombination losses .

- Example Workflow : Optimize molecular geometry in Gaussian09, calculate frontier orbitals (HOMO/LUMO), and validate experimentally via UV-vis and PL spectroscopy .

Q. What experimental strategies resolve contradictions in reported stability data under varying environmental conditions?

- Answer : Conflicting stability data often arise from uncontrolled humidity or light exposure. Mitigation steps:

- Controlled Aging Studies : Expose samples to standardized conditions (e.g., 40% RH, 25°C vs. 70% RH, 40°C) and track degradation via HPLC-MS .

- Accelerated Stability Testing : Use Q10 (Arrhenius) model to extrapolate shelf life under stress conditions (e.g., 60°C/75% RH) .

Q. How can solvent systems be optimized for Sonogashira coupling reactions involving this compound?

- Answer : The iodo-substituent facilitates cross-coupling, but solvent choice impacts yield:

- Polar Aprotic Solvents : DMF or DMSO enhance Pd catalyst solubility but may require post-reaction purification to remove residues .

- Green Chemistry Alternatives : Test cyclopentyl methyl ether (CPME) for lower toxicity and easier separation .

- Yield Optimization : Use Design of Experiments (DoE) to vary solvent ratios, catalyst loading (Pd(PPh₃)₄), and reaction time .

Q. What spectroscopic techniques are most effective for analyzing tautomeric equilibria in this compound?

- Answer : Tautomerism between amino-carboxylic acid and zwitterionic forms can be studied via:

- Solid-State NMR : Resolve protonation states in crystalline vs. amorphous phases .

- FT-IR : Track shifts in COO⁻ (~1600 cm⁻¹) and NH₂ (~3400 cm⁻¹) stretches under varying pH .

Methodological Guidance for Data Interpretation

- Handling Conflicting Crystallography Data : If X-ray diffraction yields ambiguous results (e.g., disorder in iodine positions), refine models using SHELXL and validate with Hirshfeld surface analysis .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., purity, yield) and reject outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。